Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}carbamoyl)benzoate
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Overview
Description
Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}carbamoyl)benzoate is an organic compound that features a complex structure combining a benzoate ester, a thiophene ring, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}carbamoyl)benzoate typically involves multiple steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst like sulfuric acid to form methyl 4-hydroxybenzoate.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride derivative of the benzoate ester in the presence of a Lewis acid such as aluminum chloride.
Carbamoylation: The final step involves the reaction of the intermediate with an isocyanate derivative to introduce the carbamoyl group. This step typically requires a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reactant concentrations) is crucial in industrial settings to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro, bromo, or sulfonyl derivatives depending on the specific substitution reaction.
Scientific Research Applications
Chemistry
In chemistry, Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}carbamoyl)benzoate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the thiophene ring and carbamoyl group suggests possible activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.
Industry
In industry, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings. Its ability to undergo various chemical reactions allows for the customization of material properties for specific applications.
Mechanism of Action
The mechanism by which Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}carbamoyl)benzoate exerts its effects is primarily through interactions with biological macromolecules. The compound can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The thiophene ring may also participate in π-π stacking interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(thiophen-3-yl)benzoate: Lacks the carbamoyl group, making it less versatile in terms of chemical reactivity.
4-(2-Hydroxyethyl)benzoate: Similar in structure but lacks the thiophene ring, which may reduce its potential biological activity.
N-(2-Hydroxyethyl)carbamate: Contains the carbamoyl group but lacks the aromatic benzoate and thiophene components, limiting its applications.
Uniqueness
Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}carbamoyl)benzoate is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
methyl 4-[(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-17(21,9-12-7-8-23-10-12)11-18-15(19)13-3-5-14(6-4-13)16(20)22-2/h3-8,10,21H,9,11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRPOLYAUMDIJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=CC=C(C=C2)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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